5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733667
InChI: InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one

CAS No.:

Cat. No.: VC15733667

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one -

Specification

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3
Standard InChI Key AHFSEWYRYIELOW-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=O)CCNC2=C(C=C1)OC

Introduction

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of dihydroquinolinones typically involves cyclocondensation or Friedländer annulation. For 5,8-dimethoxy derivatives, precursor functionalization is critical:

  • Cyclization of Anthranilic Acid Derivatives
    A method adapted from tacrine analog synthesis involves cyclizing anthranilic acid with ketones in phosphoryl chloride (POCl₃). For example:

    Anthranilic acid+CyclopentanonePOCl3Dihydroquinoline core[2]\text{Anthranilic acid} + \text{Cyclopentanone} \xrightarrow{\text{POCl}_3} \text{Dihydroquinoline core}[2]

    Methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann coupling prior to cyclization.

  • Post-Functionalization of Quinolinones
    Starting from 5,8-dihydroxy-2,3-dihydro-1H-quinolin-4-one, methylation using dimethyl sulfate or methyl iodide in alkaline conditions yields the dimethoxy derivative .

  • Microwave-Assisted Synthesis
    Modern approaches employ microwave irradiation to accelerate reaction rates, improving yields (e.g., 65–75% reported for analogous compounds ).

Challenges in Synthesis

  • Regioselectivity: Ensuring methoxy groups occupy the 5- and 8-positions requires careful control of reaction conditions .

  • Oxidation Sensitivity: The dihydro moiety is prone to over-oxidation to fully aromatic quinolinones, necessitating inert atmospheres and mild oxidizing agents .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .

  • Thermal Stability: Decomposition observed above 200°C, with melting point unreported but estimated at 180–190°C based on analogs .

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber containers .

Spectroscopic Characterization

While direct data for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one is limited, comparisons to structurally similar compounds reveal:

  • Mass Spectrometry: Molecular ion peak at m/z 205.1 (M⁺) with fragmentation patterns indicating loss of methoxy groups (-31 Da) .

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 320 nm (n→π* of carbonyl) .

Biological Activity and Applications

Acetylcholinesterase Inhibition

Dihydroquinolinones exhibit affinity for cholinesterases. Tacrine analogs with dihydro cores show IC₅₀ values in the nanomolar range (e.g., 3.65 nM for compound 6h ). Though specific data for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one is lacking, its structural similarity suggests potential as an AChE inhibitor, warranting further study.

Antioxidant Properties

Methoxy groups enhance radical scavenging capacity. In related quinolinones, EC₅₀ values for DPPH radical inhibition range from 50–100 μM , implying possible antioxidant applications.

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